N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
Description
N1-(2-(Dimethylamino)-2-(Furan-2-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative featuring a dimethylamino-substituted furan moiety and an isopropylamine side chain. This compound is structurally characterized by its hybrid heterocyclic (furan) and tertiary amine (dimethylamino) groups, which are known to influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)15-13(18)12(17)14-8-10(16(3)4)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYMQGUZJSFPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide with structurally related compounds, focusing on key features such as substituent effects, biological activity, and synthetic pathways.
Key Findings from Comparative Analysis
Antitumor Activity: The furoquinolinone derivative (IC₅₀ = 14.45 μM for P388 cells) and naphthalimide analogs (IC₅₀ < 1 μM for HeLa cells) exhibit superior antitumor activity compared to ranitidine-like furan derivatives, which lack direct cytotoxic mechanisms . The dimethylaminoethyl side chain in these compounds enhances DNA intercalation and cellular uptake, a feature shared with the target oxalamide compound .
Structural Influence on Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer systems compared to methacrylate analogs, suggesting that dimethylamino groups paired with aromatic systems enhance electron-donating capacity .
Synthetic Challenges: Suzuki coupling and iodonium salt-mediated reactions (used in naphthalimide synthesis) are critical for introducing dimethylamino-furan motifs, as seen in the target compound’s analogs .
Toxicity and Side Effects: Compounds lacking primary amines (e.g., naphthalimide derivatives) show reduced systemic toxicity compared to amonafide, a known DNA intercalator with severe side effects . This suggests that the tertiary amine (dimethylamino) in the target compound may offer a safer profile.
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